molecular formula C19H22N2O4S B2771934 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide CAS No. 1105221-90-6

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

Cat. No. B2771934
CAS RN: 1105221-90-6
M. Wt: 374.46
InChI Key: IYLCQXOGBZVHTD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. Unfortunately, this information is not available for the given compound .

Scientific Research Applications

Fungicidal Applications

Metalaxyl, a widely used phenylamide fungicide in agriculture, contains the structure of this compound . Its fungicidal mechanisms stem from specific inhibition of RNA polymerase-1 and uridine incorporation into RNA. Researchers explore its potential for crop protection and disease management.

Organic Synthesis

a. β-Lactam Synthesis: By reacting with imines, methoxyacetyl chloride can participate in the synthesis of β-lactams. These compounds are essential in medicinal chemistry and antibiotic development.

b. Post-Synthetic Modification: Researchers have used this compound in the post-synthetic modification of metal-organic frameworks (MOFs). For instance, it was employed in modifying MIL-101 to synthesize a catalyst for cycloaddition reactions involving CO₂ and propylene oxide .

Structural Chemistry

The compound’s crystal structure reveals interesting conformational features, such as the perpendicular orientation of the dimethylphenyl ring to the amidic plane . Such insights contribute to our understanding of molecular geometry.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Methoxyacetyl chloride, a related compound, is known to be flammable and can cause skin burns and eye damage .

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-5-9-17(10-6-14)26(23,24)20-16-8-7-15-4-3-11-21(18(15)12-16)19(22)13-25-2/h5-10,12,20H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLCQXOGBZVHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

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